2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide is a fluorinated organic compound. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide typically involves the following steps:
Hydrazide Formation: The hydrazide functional group is introduced by reacting the fluorinated heptane with hydrazine or its derivatives under controlled conditions.
Methoxyphenylmethylidene Introduction: The final step involves the condensation of the hydrazide with 4-methoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique electronic properties.
Surface Coatings: Applied in the development of hydrophobic and oleophobic coatings.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Imaging Agents: Explored as a component in fluorinated imaging agents for medical diagnostics.
Industry
Polymer Additives: Used as an additive in polymers to enhance their thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide involves its interaction with molecular targets through its fluorinated hydrophobic core and reactive functional groups. The compound can interact with enzymes, receptors, or other biomolecules, altering their activity or stability. The pathways involved often include modulation of hydrophobic interactions and electronic effects due to the presence of fluorine atoms.
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H9F13N2O2 |
---|---|
Molecular Weight |
496.22 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-methoxyphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C15H9F13N2O2/c1-32-8-4-2-7(3-5-8)6-29-30-9(31)10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-6H,1H3,(H,30,31)/b29-6+ |
InChI Key |
PWKRKIAEFALNJF-FMSSBYAVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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